molecular formula C17H17ClN2O B12225826 (2-Methoxyphenyl)(2-methyl(4-quinolyl))amine, chloride

(2-Methoxyphenyl)(2-methyl(4-quinolyl))amine, chloride

Cat. No.: B12225826
M. Wt: 300.8 g/mol
InChI Key: DFJYUUICFFBVMT-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(2-methyl(4-quinolyl))amine, chloride is a compound that combines the structural features of methoxyphenyl and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(2-methyl(4-quinolyl))amine, chloride typically involves the reaction of 2-methoxyaniline with 2-methylquinoline under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The use of high-pressure reactors and advanced catalysts can enhance the efficiency and yield of the reaction. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(2-methyl(4-quinolyl))amine, chloride undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

(2-Methoxyphenyl)(2-methyl(4-quinolyl))amine, chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(2-methyl(4-quinolyl))amine, chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-(4-Methoxyphenyl)malonaldehyde

Uniqueness

(2-Methoxyphenyl)(2-methyl(4-quinolyl))amine, chloride is unique due to its specific combination of methoxyphenyl and quinoline structures This combination imparts distinct chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-methylquinolin-4-amine;hydrochloride

InChI

InChI=1S/C17H16N2O.ClH/c1-12-11-16(13-7-3-4-8-14(13)18-12)19-15-9-5-6-10-17(15)20-2;/h3-11H,1-2H3,(H,18,19);1H

InChI Key

DFJYUUICFFBVMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC=CC=C3OC.Cl

Origin of Product

United States

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